molecular formula C9H8O4 B164591 6-Hydroxy-7-methoxyphthalide CAS No. 78213-30-6

6-Hydroxy-7-methoxyphthalide

Cat. No.: B164591
CAS No.: 78213-30-6
M. Wt: 180.16 g/mol
InChI Key: NLRKUCOJGROPHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Hydroxy-7-methoxyphthalide is an organic compound known for its bioactive properties. It is a derivative of phthalide, characterized by the presence of hydroxy and methoxy groups on the benzene ring. This compound has been studied for its potential therapeutic effects, particularly in the context of anti-inflammatory and anti-cancer activities .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for 6-Hydroxy-7-methoxyphthalide is not well-documented, it has been found that similar compounds like 5-hydroxy-7-methoxyphthalide have inhibitory activities on the production of LPS-stimulated cytokines (IL-12p40, IL-6, and TNF-α) in bone marrow-derived dendritic cells .

Safety and Hazards

While specific safety data for 6-Hydroxy-7-methoxyphthalide is not available, general precautions for handling similar chemical compounds include using personal protective equipment, avoiding dust formation, and ensuring adequate ventilation .

Future Directions

Research into phthalides, including 6-Hydroxy-7-methoxyphthalide, is ongoing due to their diverse range of bioactivities and their presence in several plant families and some genera of fungi and liverworts . Future research may focus on further understanding their biosynthesis, chemical reactivity, and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Hydroxy-7-methoxyphthalide can be synthesized through various methods. One common approach involves the reaction of phthalic anhydride with p-methoxyphenol under acidic conditions. The reaction typically proceeds through an esterification process followed by cyclization to form the phthalide structure .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-7-methoxyphthalide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

6-Hydroxy-7-methoxyphthalide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-hydroxy-7-methoxy-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c1-12-8-6(10)3-2-5-4-13-9(11)7(5)8/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLRKUCOJGROPHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=C1C(=O)OC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90228857
Record name 6-Hydroxy-7-methoxyphthalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78213-30-6
Record name 6-Hydroxy-7-methoxyphthalide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078213306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-7-methoxyphthalide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90228857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixed solution of 95 g of methyl methacrylate, 5 g of thioglycolic acid, and 200 g of toluene was heated to 70° C. with stirring under nitrogen gas stream. To the mixture was added 1.5 g of AIBN to conduct a reaction for 8 hours. To the reaction mixture were added 7.5 g of glycidyl methacrylate, 1.0 g of N,N-dimethyldodecylamine, and 0.8 g of tert-butylhydroquinone, followed by stirring at 100° C. for 12 hours. After cooling, the reaction mixture was reprecipitated from 2 l of methanol to obtain 85 g of Macromonomer (MA-2) having an Mw of 4.5×103 as a colorless clear viscous substance.
Quantity
95 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
7.5 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0.8 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Hydroxy-7-methoxyphthalide
Reactant of Route 2
Reactant of Route 2
6-Hydroxy-7-methoxyphthalide
Reactant of Route 3
Reactant of Route 3
6-Hydroxy-7-methoxyphthalide
Reactant of Route 4
Reactant of Route 4
6-Hydroxy-7-methoxyphthalide
Reactant of Route 5
Reactant of Route 5
6-Hydroxy-7-methoxyphthalide
Reactant of Route 6
Reactant of Route 6
6-Hydroxy-7-methoxyphthalide
Customer
Q & A

Q1: What is the significance of 6-hydroxy-7-methoxyphthalide (MA-2) in noscapine metabolism?

A1: this compound (MA-2) is a novel metabolite identified in the urine of rats, rabbits, and humans after noscapine administration []. This finding indicates that O-demethylation and subsequent conversion to phthalide derivatives represent metabolic pathways for noscapine in these species []. Interestingly, the study found significant interspecies differences in the amount of MA-2 excreted. For instance, one human subject excreted 52.5% of the noscapine dose as MA-2 in their urine within the first 24 hours, while other subjects excreted significantly lower amounts []. This highlights the potential for individual variability in noscapine metabolism.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.